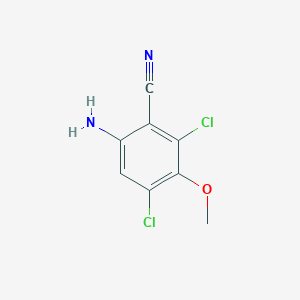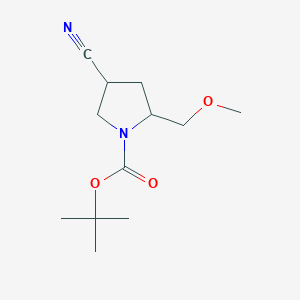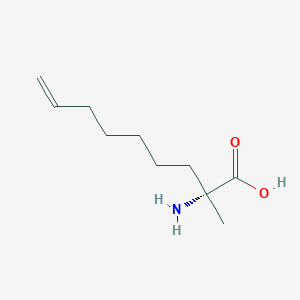
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a β2-adrenoceptor agonist, which makes it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with appropriate halo ketones. The reaction conditions often include the use of phase transfer catalysts such as potassium carbonate under a nitrogen atmosphere . The intermediate products are then subjected to cyclization reactions to form the benzoxazinone ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with β2-adrenoceptors.
Medicine: Potential therapeutic agent for respiratory diseases due to its β2-adrenoceptor agonistic properties.
Industry: Could be used in the development of new pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily by binding to β2-adrenoceptors, which are G protein-coupled receptors found in the smooth muscle of the airways. Upon binding, it activates the receptor, leading to the relaxation of the smooth muscle and bronchodilation. This mechanism is beneficial in treating conditions like asthma and COPD .
Comparación Con Compuestos Similares
Similar Compounds
8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one: Another β2-adrenoceptor agonist with similar properties.
5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one: Also a β2-adrenoceptor agonist but with a different core structure.
Uniqueness
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern on the benzoxazinone ring, which may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
8-(2-amino-1-hydroxyethyl)-5-hydroxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O4/c11-3-7(14)5-1-2-6(13)9-10(5)16-4-8(15)12-9/h1-2,7,13-14H,3-4,11H2,(H,12,15) |
Clave InChI |
PQICKOWJHAZIBE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(C=CC(=C2O1)C(CN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-](/img/structure/B14788813.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)

![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)

![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)

![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)

![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)

![(alphaR)-alpha-(2,4-Difluorophenyl)-alpha-[(1R)-1-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-1H-1,2,4-triazole-1-ethanol](/img/structure/B14788859.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B14788861.png)
